molecular formula C12H14FN5 B12211868 N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Cat. No.: B12211868
M. Wt: 247.27 g/mol
InChI Key: FPDVYBPHXOPQRY-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine is a complex organic compound characterized by the presence of a fluorinated phenyl group and a hydrazinyl-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoro-3-methylphenylhydrazine with 6-methylpyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical structure of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenylboronic acid
  • 4-fluoro-3-methylphenyl isocyanate
  • 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone

Uniqueness

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine is unique due to its specific combination of a fluorinated phenyl group and a hydrazinyl-pyrimidine structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C12H14FN5

Molecular Weight

247.27 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H14FN5/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(17-12)18-14/h3-6H,14H2,1-2H3,(H2,15,16,17,18)

InChI Key

FPDVYBPHXOPQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)C)NN

Origin of Product

United States

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